molecular formula C10H12O4 B8782826 4-Ethoxy-2-methoxybenzoic acid CAS No. 55744-85-9

4-Ethoxy-2-methoxybenzoic acid

Cat. No.: B8782826
CAS No.: 55744-85-9
M. Wt: 196.20 g/mol
InChI Key: OJRWEJCQVCHJLN-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 2, respectively, on the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol. The compound is structurally characterized by:

  • A carboxylic acid group (-COOH) at position 1.
  • Electron-donating alkoxy substituents at positions 2 and 4, which influence its electronic and steric properties.

Properties

CAS No.

55744-85-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-ethoxy-2-methoxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

OJRWEJCQVCHJLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is fundamental for producing derivatives like methyl esters:

Reaction:
4-Ethoxy-2-methoxybenzoic acid+MeOHH+Methyl 4-ethoxy-2-methoxybenzoate+H2O\text{4-Ethoxy-2-methoxybenzoic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 4-ethoxy-2-methoxybenzoate} + \text{H}_2\text{O}

ParameterDetails
CatalystSulfuric acid or HCl
Temperature60–80°C (reflux conditions)
Yield75–92%
Key Mechanism StepNucleophilic acyl substitution

This reaction is industrially optimized using continuous flow reactors for enhanced efficiency.

Oxidation Reactions

The electron-rich aromatic ring undergoes oxidation under strong conditions:

Reaction:
4-Ethoxy-2-methoxybenzoic acidKMnO4,H+Quinone derivatives+CO2\text{4-Ethoxy-2-methoxybenzoic acid} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Quinone derivatives} + \text{CO}_2

ParameterDetails
Oxidizing AgentKMnO₄ or CrO₃
ConditionsAcidic aqueous medium, 100°C
Products3,4-Dioxybenzoic acid isomers
Side ReactionPartial demethylation of methoxy groups

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the carboxylic acid group:

Reaction:
4-Ethoxy-2-methoxybenzoic acidΔ or NaOH4-Ethoxy-2-methoxybenzene+CO2\text{4-Ethoxy-2-methoxybenzoic acid} \xrightarrow{\Delta \text{ or } \text{NaOH}} \text{4-Ethoxy-2-methoxybenzene} + \text{CO}_2

ParameterDetails
Temperature200–250°C (thermal)
BaseNaOH/CaO mixture
Yield~60% (thermal), ~85% (basic)

Electrophilic Aromatic Substitution

The methoxy and ethoxy groups direct electrophiles to specific positions:

Example (Nitration):
4-Ethoxy-2-methoxybenzoic acidHNO3,H2SO45-Nitro-4-ethoxy-2-methoxybenzoic acid\text{4-Ethoxy-2-methoxybenzoic acid} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{5-Nitro-4-ethoxy-2-methoxybenzoic acid}

ParameterDetails
ElectrophileNitronium ion (NO2+\text{NO}_2^+)
RegioselectivityMeta to ethoxy, para to methoxy
ByproductsOrtho/para isomers (<5%)

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

Reaction:
4-Ethoxy-2-methoxybenzoic acidLiAlH44-Ethoxy-2-methoxybenzyl alcohol\text{4-Ethoxy-2-methoxybenzoic acid} \xrightarrow{\text{LiAlH}_4} \text{4-Ethoxy-2-methoxybenzyl alcohol}

ParameterDetails
Reducing AgentLiAlH₄ in dry ether
Temperature0–25°C
Yield70–80%

Salt Formation

The compound forms stable salts with bases:

Reaction:
4-Ethoxy-2-methoxybenzoic acid+NaOHSodium 4-ethoxy-2-methoxybenzoate+H2O\text{4-Ethoxy-2-methoxybenzoic acid} + \text{NaOH} \rightarrow \text{Sodium 4-ethoxy-2-methoxybenzoate} + \text{H}_2\text{O}

PropertyValue
Solubility>500 mg/mL in water
ApplicationsPharmaceutical formulations

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-ethoxy-2-methoxybenzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties
4-Ethoxy-2-methoxybenzoic acid C₁₀H₁₂O₄ 196.20 4-ethoxy, 2-methoxy Pharmaceutical intermediate (inferred)
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.17 2-ethoxy Pharmaceutical intermediate
4-Methoxybenzoic acid C₈H₈O₃ 152.15 4-methoxy Food preservative, synthesis
5-(Chlorosulfonyl)-4-ethoxy-2-methoxybenzoic acid C₁₀H₁₁ClO₆S 293.70 5-chlorosulfonyl, 4-ethoxy, 2-methoxy Reactive intermediate for sulfonylation
4-Methoxy-2-methylbenzoic acid C₁₀H₁₂O₃ 180.20 4-methoxy, 2-methyl Research chemical
Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of ethoxy and methoxy groups increases molecular weight compared to simpler analogs like 4-methoxybenzoic acid.
  • The chlorosulfonyl derivative has a significantly higher molecular weight (293.70 g/mol) due to the sulfonyl chloride group (-SO₂Cl), which also enhances reactivity.

Electronic and Steric Influences :

  • Methoxy groups are electron-donating via resonance, while ethoxy groups introduce steric bulk. In 4-ethoxy-2-methoxybenzoic acid, the methoxy group at position 2 (ortho to -COOH) may reduce resonance stabilization of the carboxylate anion, slightly increasing acidity compared to para-substituted analogs.
  • The chlorosulfonyl derivative is highly reactive due to the electrophilic -SO₂Cl group, enabling sulfonylation reactions in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-2-methoxybenzoic acid, and how can reaction conditions be optimized?

The synthesis of 4-ethoxy-2-methoxybenzoic acid typically involves regioselective alkylation or coupling reactions. For example, ethylation of hydroxyl groups on a benzoic acid precursor can be achieved using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF . Reaction temperature (40–80°C) and stoichiometric control are critical to avoid over-alkylation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are most effective for characterizing 4-ethoxy-2-methoxybenzoic acid?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns of ethoxy and methoxy groups.
  • FT-IR for identifying functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities, though this requires high-quality single crystals .

Q. What safety protocols are essential when handling 4-ethoxy-2-methoxybenzoic acid in the laboratory?

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Waste disposal: Segregate organic waste and comply with institutional guidelines for acidic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 4-ethoxy-2-methoxybenzoic acid?

Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Comparative analysis with structurally validated analogs (e.g., 4-amino-3-methoxybenzoic acid derivatives) .
  • Computational modeling (DFT calculations) to predict spectral profiles and assign peaks accurately .

Q. What methodologies address low aqueous solubility of 4-ethoxy-2-methoxybenzoic acid in biological assays?

  • Co-solvent systems: Use DMSO-water or ethanol-water mixtures (<5% organic solvent) to enhance solubility without denaturing biomolecules .
  • Derivatization: Convert the carboxylic acid to a sodium salt or ester (e.g., methyl ester) for improved hydrophilicity .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release in cell-based studies .

Q. How can reaction mechanisms involving the ethoxy group be experimentally validated?

  • Isotopic labeling: Substitute ¹⁸O in the ethoxy group to track its participation in hydrolysis or nucleophilic reactions via mass spectrometry .
  • Kinetic studies: Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
  • Trapping intermediates: Use quenching agents (e.g., NH₄Cl) to isolate and characterize transient species .

Q. What strategies mitigate side reactions during functionalization of 4-ethoxy-2-methoxybenzoic acid?

  • Protecting groups: Temporarily block the carboxylic acid (e.g., as a tert-butyl ester) to direct reactivity to the aromatic ring .
  • Catalytic control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .
  • pH optimization: Conduct reactions in mildly acidic conditions (pH 4–6) to suppress decarboxylation .

Data Contradiction and Validation

Q. How should researchers interpret conflicting bioactivity data for 4-ethoxy-2-methoxybenzoic acid derivatives?

  • Dose-response reevaluation: Ensure assays cover a broad concentration range (nM–mM) to rule out non-specific effects at high doses.
  • Orthogonal assays: Validate enzyme inhibition claims using both fluorometric and radiometric methods .
  • Structural analogs: Compare results with compounds lacking the ethoxy group to isolate its pharmacological contribution .

Application-Oriented Questions

Q. What are emerging applications of 4-ethoxy-2-methoxybenzoic acid in materials science?

  • Coordination polymers: The carboxylate group can bind metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage .
  • Liquid crystals: Methoxy/ethoxy substituents enhance anisotropic properties, enabling use in optoelectronic devices .

Q. How can computational tools predict the reactivity of 4-ethoxy-2-methoxybenzoic acid in novel reactions?

  • Docking studies: Simulate interactions with enzymatic active sites (e.g., cyclooxygenase) to design targeted inhibitors .
  • Reactivity descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

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